molecular formula C20H22N4O3S B2906409 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide CAS No. 2034382-69-7

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2906409
CAS No.: 2034382-69-7
M. Wt: 398.48
InChI Key: VPJMKBSDFGEXEX-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a series of reactions including alkylation, acylation, and sulfonation. The final step involves the formation of the propanamide linkage under controlled conditions, often using reagents such as acyl chlorides and amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, employing catalysts and solvents that are both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)acetamide
  • N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)butanamide

Uniqueness

Compared to similar compounds, 3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and selectivity.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-24-14-18(13-23-24)17-9-16(10-21-12-17)11-22-20(25)8-5-15-3-6-19(7-4-15)28(2,26)27/h3-4,6-7,9-10,12-14H,5,8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJMKBSDFGEXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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